2,5-Dichloro-3-(7-ethyl-1H-indol-3-yl)benzene-1,4-diol
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Overview
Description
2,5-Dichloro-3-(7-ethyl-1H-indol-3-yl)benzene-1,4-diol is a complex organic compound that features both indole and benzene ring systems. The presence of chlorine atoms and hydroxyl groups on the benzene ring, along with an ethyl group on the indole ring, makes this compound unique. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-3-(7-ethyl-1H-indol-3-yl)benzene-1,4-diol typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-3-(7-ethyl-1H-indol-3-yl)benzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove chlorine atoms or convert hydroxyl groups to hydrogen atoms.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar solvents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dechlorinated or dehydroxylated products.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
2,5-Dichloro-3-(7-ethyl-1H-indol-3-yl)benzene-1,4-diol has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3-(7-ethyl-1H-indol-3-yl)benzene-1,4-diol involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, while the chlorine and hydroxyl groups can influence the compound’s reactivity and binding affinity. These interactions can lead to the modulation of cellular processes, such as enzyme inhibition or activation, and impact biological functions .
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloro-1,4-dimethylbenzene: Similar structure but lacks the indole ring.
2,3-Dichloroethylbenzene: Similar structure but different substitution pattern on the benzene ring.
Indole-3-acetic acid: Contains the indole ring but lacks chlorine and hydroxyl groups
Uniqueness
2,5-Dichloro-3-(7-ethyl-1H-indol-3-yl)benzene-1,4-diol is unique due to the combination of indole and benzene rings with specific substitutions. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
668474-64-4 |
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Molecular Formula |
C16H13Cl2NO2 |
Molecular Weight |
322.2 g/mol |
IUPAC Name |
2,5-dichloro-3-(7-ethyl-1H-indol-3-yl)benzene-1,4-diol |
InChI |
InChI=1S/C16H13Cl2NO2/c1-2-8-4-3-5-9-10(7-19-15(8)9)13-14(18)12(20)6-11(17)16(13)21/h3-7,19-21H,2H2,1H3 |
InChI Key |
XBLYEOAOIRXART-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C3=C(C(=CC(=C3O)Cl)O)Cl |
Origin of Product |
United States |
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